![molecular formula C12H15Cl2NO3S B4838335 1-(3,4-dichlorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide](/img/structure/B4838335.png)
1-(3,4-dichlorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide
Overview
Description
1-(3,4-dichlorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide, commonly known as DCFMTS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of sulfonamide compounds and has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Mechanism of Action
The mechanism of action of DCFMTS is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, DCFMTS has been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activation of nuclear factor-κB, a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
DCFMTS has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, antitumor, and antimicrobial properties, it has been shown to have antioxidant activity, which may help to protect cells from oxidative damage. It has also been found to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using DCFMTS in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used to study various biological processes. Additionally, DCFMTS is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using DCFMTS is its potential toxicity. Like many sulfonamide compounds, DCFMTS can be toxic to cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on DCFMTS. One area of interest is its potential as a therapeutic agent for the treatment of inflammation-related diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of DCFMTS and its potential as a neuroprotective agent. Finally, there is potential for the development of new derivatives of DCFMTS with improved biological activity and reduced toxicity.
Scientific Research Applications
DCFMTS has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, DCFMTS has been found to exhibit antitumor activity by inducing apoptosis in cancer cells. It has also been shown to have antimicrobial activity against a wide range of bacteria and fungi.
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO3S/c13-11-4-3-9(6-12(11)14)8-19(16,17)15-7-10-2-1-5-18-10/h3-4,6,10,15H,1-2,5,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAWWPVTZSRJTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)CC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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